![molecular formula C16H21NO2 B4535073 1-(3-allyl-4-methoxybenzoyl)piperidine](/img/structure/B4535073.png)
1-(3-allyl-4-methoxybenzoyl)piperidine
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3-allyl-4-methoxybenzoyl)piperidine involves multiple steps, including nucleophilic substitution reactions and reduction processes. For instance, the nucleophilic substitution reaction of 4-bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles can lead to the formation of derivatives with functional groups that are steps toward synthesizing complex structures like 1-(3-allyl-4-methoxybenzoyl)piperidine (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of conformations and interactions. For example, the synthesis and structural exploration of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone revealed a monoclinic crystal system with the piperidine ring adopting a chair conformation, providing insight into the stereochemistry and molecular interactions of these compounds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Chemical Reactions and Properties
The chemical reactions involving piperidine derivatives often result in the formation of complex structures through processes such as Claisen-Schmidt type reactions, indicating the versatility and reactivity of these compounds (Koshetova et al., 2022).
Physical Properties Analysis
The physical properties of compounds similar to 1-(3-allyl-4-methoxybenzoyl)piperidine are influenced by their molecular structure. For example, the crystalline structure and hydrogen bonding patterns can significantly affect the melting points, solubility, and stability of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of piperidine derivatives can be elucidated through studies on their synthesis and reactions. For instance, the preparation and characterization of various piperidin-4-yl derivatives highlight the potential for diverse chemical transformations and applications in medicinal chemistry (Bi, 2014).
properties
IUPAC Name |
(4-methoxy-3-prop-2-enylphenyl)-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-7-13-12-14(8-9-15(13)19-2)16(18)17-10-5-4-6-11-17/h3,8-9,12H,1,4-7,10-11H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXVQUPJWKWCLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-prop-2-enylphenyl)-piperidin-1-ylmethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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